

PatMaN: A Technical Guide to a High-Speed Short Sequence Alignment Tool

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Patman*

Cat. No.: *B1221989*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, algorithms, and practical applications of the **PatMaN** (Pattern Matching in Nucleotide databases) alignment tool. **PatMaN** is a command-line utility designed for the rapid and accurate alignment of large sets of short nucleotide sequences against extensive databases, such as whole genomes.^{[1][2]} Its efficiency and flexibility in handling mismatches and gaps make it a valuable tool in various genomics and drug development research areas, including microarray probe analysis, transcription factor binding site identification, and miRNA mapping.^[1]

Core Features and Technical Specifications

PatMaN is engineered to address the growing need for fast and exhaustive searches of short sequence motifs.^[1] Unlike heuristic-based tools like BLAST, which may miss alignments that lack a perfect seed match, **PatMaN** performs an exhaustive search, ensuring all occurrences within a specified edit distance are identified.^[1]

Key Technical Specifications:

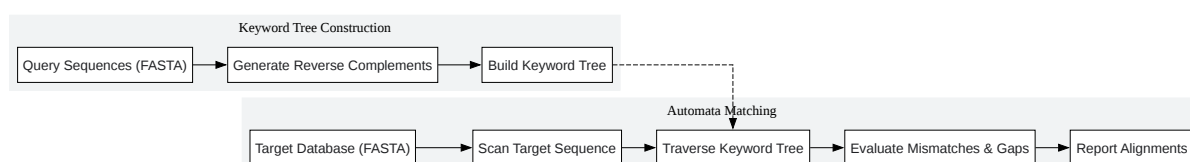
Feature	Description
Algorithm	Implements a non-deterministic automata matching algorithm based on a keyword tree (Aho-Corasick automaton).
Sequence Type	Nucleotide sequences.
Input Format	Both query and target sequences must be in FASTA format.
Output Format	Tab-separated format containing target and query sequence identifiers, start and end positions of the alignment in the target sequence, strand, and the number of edits per match.
Matching Capabilities	Allows for a user-defined number of mismatches and gaps (indels).
Ambiguity Codes	Supports the use of IUPAC ambiguity codes in query sequences.
Operating System	Tested on GNU/Linux.
License	GNU General Public License.

The PatMaN Algorithm: A Deeper Dive

At its core, **PatMaN** utilizes a sophisticated algorithm designed for searching multiple patterns simultaneously. The process can be broken down into two main stages:

- **Keyword Tree Construction:** **PatMaN** first builds a keyword tree from all the query sequences. Each path from the root to a leaf in the tree represents a unique query sequence. To account for both strands of DNA, the reverse complements of all query sequences are also added to the tree.
- **Non-Deterministic Automata Matching:** The target database is then scanned. The algorithm traverses the keyword tree based on the characters in the target sequence. When mismatches or gaps are allowed, the algorithm explores alternative paths in the tree,

keeping track of the accumulated edit distance. A match is reported when a leaf node is reached within the user-defined mismatch and gap thresholds. The search time for perfect matches is proportional to the length of the target sequence, while allowing for mismatches and gaps increases the search time exponentially with the number of allowed edits.



[Click to download full resolution via product page](#)

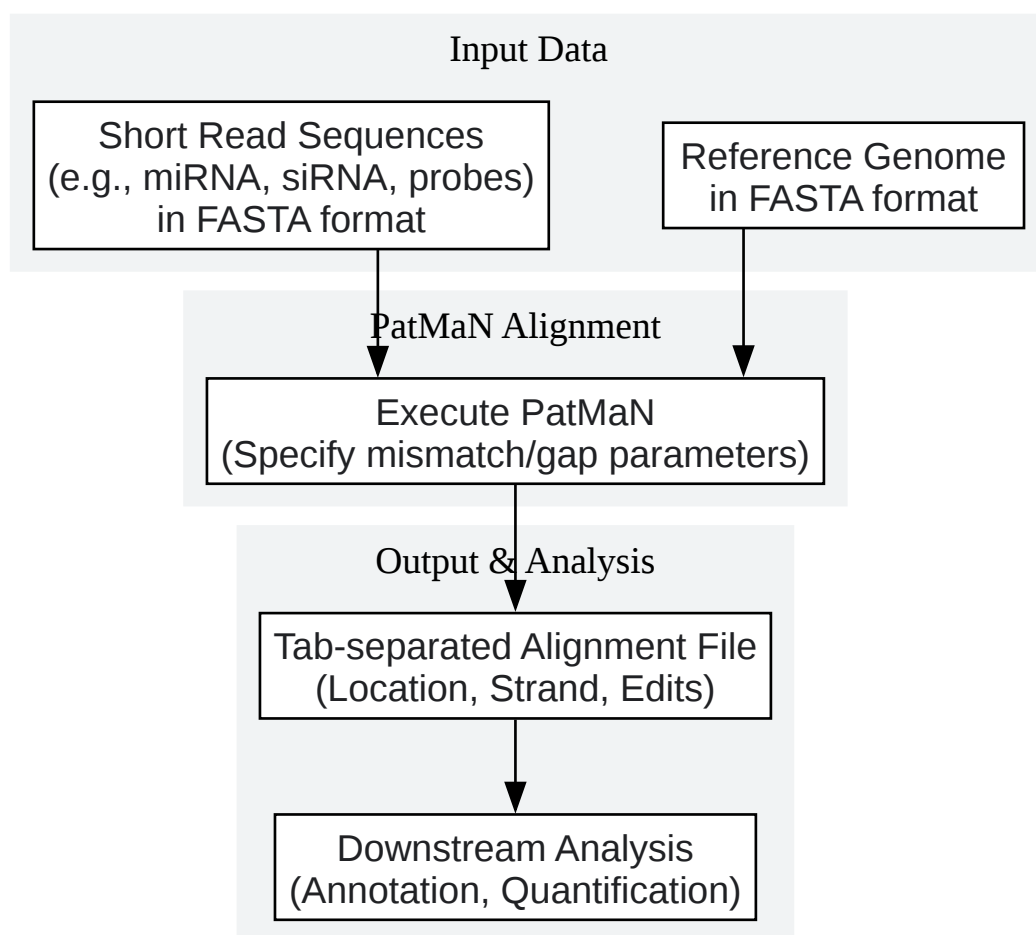
PatMaN Algorithmic Workflow.

Experimental Protocols and Performance

This section details a typical experimental workflow using **PatMaN** and presents performance data based on published results.

General Experimental Workflow

A common application of **PatMaN** is the mapping of short RNA sequences or experimental probes to a reference genome.



[Click to download full resolution via product page](#)

A typical experimental workflow using **PatMaN**.

Detailed Methodology: Aligning Affymetrix Probes to the Chimpanzee Genome

The original **PatMaN** publication demonstrated its utility by aligning 201,807 Affymetrix HGU95-A 25-mer probes to the chimpanzee genome (panTro2).

Protocol:

- Input Preparation:
 - Query File: A FASTA file containing the 201,807 Affymetrix probe sequences.

- Target File: A FASTA file of the chimpanzee chromosome 22 sequence.
- **PatMaN Execution:** The **patman** command is executed with the query and target files as input. The user specifies the maximum number of allowed mismatches and gaps using command-line parameters. For example, to allow for one mismatch and no gaps, the command might look like:
- **Parameter Variation:** The experiment was repeated with varying numbers of allowed edits (mismatches + gaps) and gaps to assess the impact on runtime and the number of identified hits.

Performance Benchmarking

The following tables summarize the performance of **PatMaN** in aligning Affymetrix HGU95-A probes and Bonobo Solexa GAI data to chimpanzee chromosome 22. The benchmarking was performed on a 2.2 GHz workstation for the HGU95-A probes and a 1.8 GHz workstation for the Bonobo sequencing data.

Table 1: Performance of **PatMaN** with Affymetrix HGU95-A Probes against Chimpanzee Chromosome 22

Dataset	Edits Allowed	Gaps Allowed	Run Time	Hits Found
HGU95-A probes	0	0	0m 13.31s	93,225
HGU95-A probes	1	0	1m 51.87s	327,028
HGU95-A probes	1	1	3m 36.92s	496,296
HGU95-A probes	2	1	1h 21m 59s	1,843,008

Table 2: Performance of **PatMaN** with Bonobo Solexa GAI Data against Chimpanzee Chromosome 22

Dataset	Edits Allowed	Gaps Allowed	Run Time	Hits Found
Bonobo Solexa GAI data	2	2	12h 58m 50s	14.3 x 10 ⁹

These results highlight the exponential increase in runtime as the allowed number of edits increases, a key consideration when planning experiments with **PatMaN**.

Conclusion

PatMaN is a powerful and efficient tool for the exhaustive alignment of short nucleotide sequences to large databases. Its command-line interface and flexibility in specifying mismatches and gaps make it adaptable to a wide range of research applications. While the exponential relationship between runtime and edit distance necessitates careful parameter selection, **PatMaN**'s ability to perform comprehensive searches provides a level of accuracy that is critical for many genomic analyses. For researchers and drug development professionals working with short sequence motifs, **PatMaN** offers a robust solution for high-throughput sequence alignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PatMaN: rapid alignment of short sequences to large databases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PatMaN: A Technical Guide to a High-Speed Short Sequence Alignment Tool]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221989#key-features-of-the-patman-alignment-tool]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com